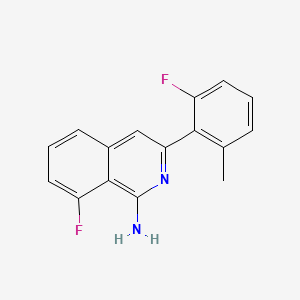
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzene and isoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine’s effects on biological activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
8-Fluoroisoquinoline: A simpler fluorinated isoquinoline with similar structural features.
3-(2-Fluoro-6-methylphenyl)isoquinoline: Lacks the additional fluorine atom at the 8-position.
8-Fluoro-3-(2-methylphenyl)isoquinolin-1-amine: Similar structure but without the second fluorine atom on the phenyl ring.
Uniqueness
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is unique due to the presence of two fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can lead to distinct electronic effects and steric interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12F2N2 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
8-fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C16H12F2N2/c1-9-4-2-6-11(17)14(9)13-8-10-5-3-7-12(18)15(10)16(19)20-13/h2-8H,1H3,(H2,19,20) |
InChI Key |
GROQQBLZCAHYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=NC(=C3C(=C2)C=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


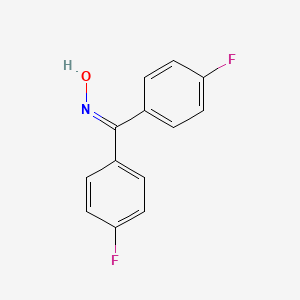
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
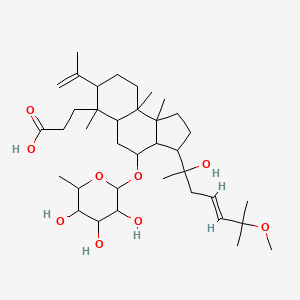
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
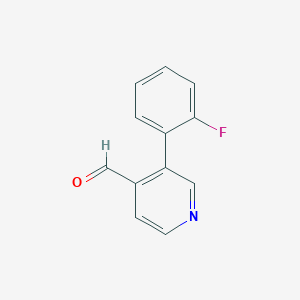
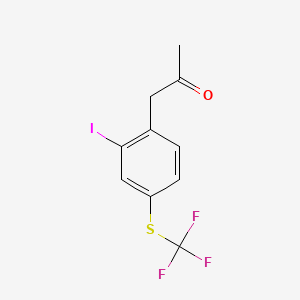
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
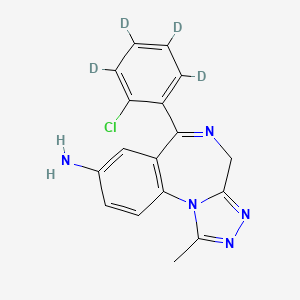
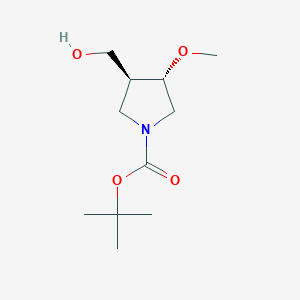

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
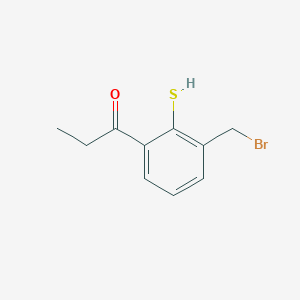

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
